20-HETE-Ethanolamid

Übersicht

Beschreibung

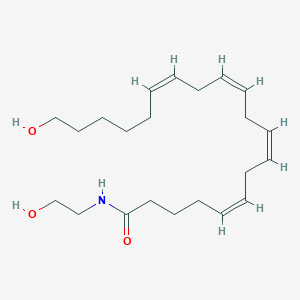

20-HETE Ethanolamide, also known as 20-hydroxy-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide, is a metabolite of the endocannabinoid anandamide. This compound is part of the N-acylethanolamine class of lipids, which are naturally present in both animal and plant membranes. 20-HETE Ethanolamide is known for its interaction with cannabinoid receptors, particularly the CB1 receptor in the brain .

Wissenschaftliche Forschungsanwendungen

20-HETE-Ethanolamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung in verschiedenen Bereichen:

Chemie: Es wird verwendet, um die Stoffwechselwege von Endocannabinoiden und ihre Wechselwirkungen mit Cytochrom-P450-Enzymen zu untersuchen.

Biologie: Forscher untersuchen seine Rolle in der zellulären Signalübertragung und seine Auswirkungen auf verschiedene biologische Prozesse, einschließlich Entzündungen und oxidativem Stress.

Industrie: Es wird bei der Entwicklung neuer Medikamente und Therapeutika verwendet, insbesondere bei solchen, die auf das Endocannabinoid-System abzielen.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch seine Interaktion mit Cannabinoid-Rezeptoren, insbesondere dem CB1-Rezeptor im Gehirn. Diese Interaktion aktiviert G-Protein-Signalwege, die zu verschiedenen biologischen Wirkungen führen, einschließlich der Modulation von Schmerz, Entzündungen und Gefäßtonus . Die Verbindung beeinflusst auch die Aktivität von Cytochrom-P450-Enzymen, die eine entscheidende Rolle in ihrem Stoffwechsel und ihrer biologischen Aktivität spielen .

Wirkmechanismus

Target of Action

20-HETE Ethanolamide, also known as 20-HETE-ethanolamine, is a metabolite of the endocannabinoid Anandamide . It primarily targets the rat brain cannabinoid CB1 receptor . This receptor plays a crucial role in the regulation of various physiological processes, including sleep and eating patterns, mood modulation, and the sensation of heat, acid, and proinflammatory stimulants .

Mode of Action

20-HETE Ethanolamide interacts with its primary target, the CB1 receptor, by binding to it . This binding initiates a series of biological pathways that influence various physiological processes . The compound is synthesized from 20-HETE by the enzyme N-acyltransferase (NAT) and is then metabolized by a variety of enzymes, including cytochrome P450 (CYP) enzymes, epoxide hydrolases, and amidases .

Biochemical Pathways

The biochemical pathways affected by 20-HETE Ethanolamide involve the metabolism of Anandamide. The compound is synthesized from 20-HETE by the enzyme N-acyltransferase (NAT). It is then metabolized by a variety of enzymes, including cytochrome P450 (CYP) enzymes, epoxide hydrolases, and amidases . These enzymes are responsible for the oxidation of 20-HETE Ethanolamide to form a variety of metabolites, including 20-HETE-epoxide, 20-HETE-diol, and 20-HETE-carboxylic acid .

Pharmacokinetics

It is known that the compound is a metabolite of anandamide and is synthesized and metabolized by various enzymes . The availability of these enzymes and substrates, as well as the presence of inhibitors, can impact the bioavailability of 20-HETE Ethanolamide .

Result of Action

The molecular and cellular effects of 20-HETE Ethanolamide’s action are primarily mediated through its interaction with the CB1 receptor . This interaction initiates a series of biological pathways that influence various physiological processes . .

Action Environment

The action of 20-HETE Ethanolamide can be influenced by various environmental factors, including the expression of the enzymes involved in its metabolism, the availability of substrates, and the presence of inhibitors . Additionally, the compound’s action can also be affected by various diseases, including cardiovascular disease, cancer, and neurodegenerative diseases .

Biochemische Analyse

Biochemical Properties

20-HETE Ethanolamide is a metabolite of Anandamide . It binds to the CB1 receptor in the rat brain, indicating its potential role in biochemical reactions . It is also a putative CYP450 metabolite of Anandamide .

Cellular Effects

20-HETE Ethanolamide may have a significant impact on various types of cells and cellular processes. It is known to be involved in the regulation of renal ion transport . It also plays a role in the regulation of endothelial cell function, vascular smooth muscle cell processes .

Molecular Mechanism

The molecular mechanism of 20-HETE Ethanolamide involves its interaction with cannabinoid receptors CB1 and CB2, and the vanilloid TRPV1 receptor . It activates these receptors, initiating a number of biological pathways .

Dosage Effects in Animal Models

Related compounds like Anandamide have been shown to have varied effects at different dosages .

Metabolic Pathways

20-HETE Ethanolamide is a product of the metabolism of Arachidonic Acid (AA) by CYP ω-hydroxylase . It can be further oxidized to 20-carboxy arachidonic acid (20-COOH-AA) by alcohol dehydrogenase .

Transport and Distribution

As a lipid compound, it is likely to be distributed within the lipid bilayer of cell membranes .

Subcellular Localization

As a constituent of membrane-bound phospholipids, it is likely to be localized in the cell membrane .

Vorbereitungsmethoden

The synthesis of 20-HETE Ethanolamide involves the metabolism of anandamide by cytochrome P450 enzymes in human liver and kidney microsomes. The primary enzyme responsible for this conversion is P450 4F2, which oxidizes anandamide to produce 20-HETE Ethanolamide . The reaction conditions typically involve the use of human liver and kidney microsomes, with an apparent Km of 0.7 μM for the formation of 20-HETE Ethanolamide .

Analyse Chemischer Reaktionen

20-HETE-Ethanolamid durchläuft verschiedene chemische Reaktionen, darunter Oxidation und Epoxidierung. Die wichtigsten Reagenzien, die an diesen Reaktionen beteiligt sind, sind Cytochrom-P450-Enzyme, die die Oxidation von Anandamid zur Bildung von this compound erleichtern. Die Hauptprodukte dieser Reaktionen umfassen Hydroxyeicosatetraensäure-Ethanolamide und Epoxyeicosatriensäure-Ethanolamide . Diese Reaktionen sind entscheidend für die biologische Aktivität der Verbindung und ihre Interaktion mit Cannabinoid-Rezeptoren.

Vergleich Mit ähnlichen Verbindungen

20-HETE-Ethanolamid ist aufgrund seiner spezifischen Interaktion mit Cannabinoid-Rezeptoren und seiner Rolle als Metabolit von Anandamid einzigartig. Zu ähnlichen Verbindungen gehören:

20-Hydroxyeicosatetraensäure (20-HETE): Ein starkes vasoaktives Eicosanoid, das an der Regulation der Gefäßfunktion und des Blutdrucks beteiligt ist.

20-Hydroxyeicosapentaensäure (20-HEPE): Abgeleitet von Eicosapentaensäure, ist es effektiver als 20-HETE bei der Aktivierung von TRPV1, erzeugt aber keine Schmerzen in murinen Modellen.

22-Hydroxydocosahexaensäure (22-HDoHE): Abgeleitet von Docosahexaensäure, aktiviert es auch TRPV1, hat aber im Vergleich zu 20-HETE unterschiedliche biologische Wirkungen.

Diese Verbindungen weisen Ähnlichkeiten in ihren Stoffwechselwegen und biologischen Aktivitäten auf, unterscheiden sich aber in ihren spezifischen Wechselwirkungen und Auswirkungen auf verschiedene Rezeptoren und Enzyme.

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,14Z)-20-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO3/c24-20-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-22(26)23-19-21-25/h1,3-4,6-7,9-10,12,24-25H,2,5,8,11,13-21H2,(H,23,26)/b3-1-,6-4-,9-7-,12-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMZDMUHHZLRMH-DTLRTWKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC=CCC=CCC=CCC=CCCCC(=O)NCCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901145769 | |

| Record name | (5Z,8Z,11Z,14Z)-20-Hydroxy-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901145769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 20-HETE ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

942069-11-6 | |

| Record name | (5Z,8Z,11Z,14Z)-20-Hydroxy-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942069-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,8Z,11Z,14Z)-20-Hydroxy-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901145769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20-HETE ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What enzymes are involved in the formation of 20-HETE ethanolamide, and where are they primarily found?

A1: The research paper identifies Cytochrome P450 (P450) enzymes, specifically P450 4F2, as the primary enzymes responsible for converting anandamide to 20-HETE EA []. P450 4F2 is found in both human kidney and liver microsomes [].

Q2: Does the liver metabolize anandamide differently than the kidney?

A2: Yes, while both liver and kidney microsomes produce 20-HETE EA from anandamide, the liver also generates additional metabolites. These include various EET-EA (epoxyeicosatrienoic acid ethanolamides) isomers, which are further metabolized to dihydroxy derivatives by microsomal epoxide hydrolase [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B569996.png)

![2H-[1,2,5]Thiadiazino[5,6-a]benzimidazole](/img/structure/B569998.png)

![N-[4-(Acetylamino)benzoyl]-beta-alanine](/img/structure/B570001.png)

![2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)acetic acid](/img/structure/B570010.png)